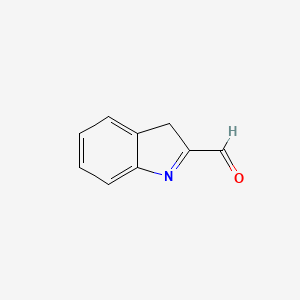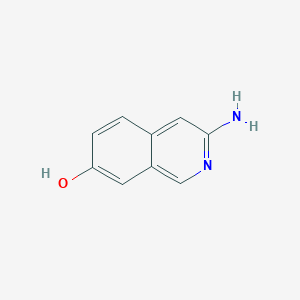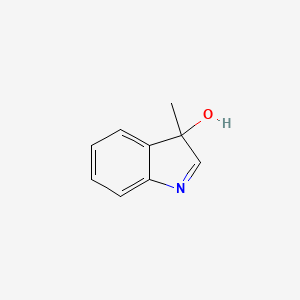
2-amino-7H-purine-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-7H-purine-6-carbonitrile is a heterocyclic organic compound with the molecular formula C6H4N6 It is a derivative of purine, a fundamental structure in many biological molecules such as DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7H-purine-6-carbonitrile typically involves the reaction of 2-amino-3-hydroxypyridine with various carboxylic acids under microwave-assisted heating. This method is known for producing good yields of the desired product . Another approach involves the regioselective C-H cyanation of purines, where the electron-donating 6-diethylamino group can switch the regioselectivity from the 8- to the 2-position, enabling the synthesis of 2-cyano 6-dialkylaminopurines from corresponding 6-chloropurine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
2-amino-7H-purine-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the purine ring.
Substitution: The compound can undergo substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the amino or cyano positions.
科学的研究の応用
2-amino-7H-purine-6-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in biological systems, particularly in relation to nucleic acids.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2-amino-7H-purine-6-carbonitrile involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, such as cathepsin S (CTSS), which is involved in protein degradation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and exerting its effects.
類似化合物との比較
Similar Compounds
Similar compounds to 2-amino-7H-purine-6-carbonitrile include:
9H-purine-6-carbonitrile: Known for its inhibitory activity against CTSS.
Pyridine-2-carbonitrile: Characterized by its selectivity towards CTSS but with less potency compared to this compound.
Uniqueness
This compound is unique due to its specific structure, which allows for a high degree of reactivity and versatility in chemical reactions. Its ability to act as an enzyme inhibitor also sets it apart from other similar compounds, making it a valuable molecule in medicinal chemistry and drug development.
特性
分子式 |
C6H4N6 |
|---|---|
分子量 |
160.14 g/mol |
IUPAC名 |
2-amino-7H-purine-6-carbonitrile |
InChI |
InChI=1S/C6H4N6/c7-1-3-4-5(10-2-9-4)12-6(8)11-3/h2H,(H3,8,9,10,11,12) |
InChIキー |
BSNWCIPEWUHTCX-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=NC(=NC(=C2N1)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol](/img/structure/B15072318.png)
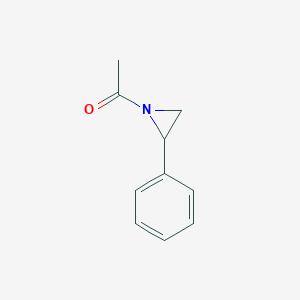
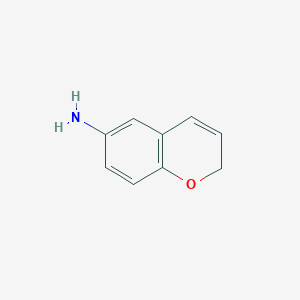


![3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B15072351.png)
![7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine](/img/structure/B15072360.png)
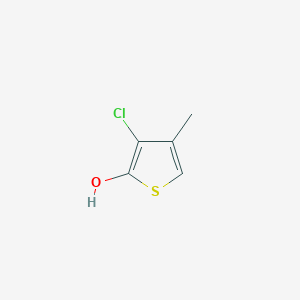
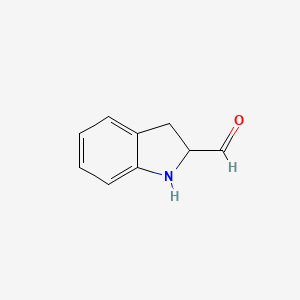
![(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B15072385.png)
![5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B15072395.png)
